molecular formula C18H14O3 B1206794 Methylenetanshinquinone CAS No. 67656-29-5

Methylenetanshinquinone

Cat. No. B1206794
CAS RN: 67656-29-5
M. Wt: 278.3 g/mol
InChI Key: QDFFAXSMLUUJSG-UHFFFAOYSA-N
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Description

Methylenetanshinquinone is a natural product found in Salvia miltiorrhiza , Salvia paramiltiorrhiza , and Salvia trijuga . These plants, collectively known as Danshen, have been used in traditional Chinese Medicine for centuries, primarily for treating cardiovascular and cerebrovascular diseases. Methylenetanshinquinone is one of the main active ingredients in these plants and exhibits significant pharmacological activities, including antioxidant, anti-inflammatory, cardiovascular, and antitumor effects .

Scientific Research Applications

Pharmacology

Methylenetanshinquinone: has been identified as a significant pharmacological component in Salvia miltiorrhiza , commonly used in traditional Chinese medicine. It exhibits a range of activities, including antioxidant , anti-inflammatory , cardiovascular effects , and antitumor activity . The compound is a critical ingredient in formulations like Danshen dripping pills, which are used to treat cardiovascular diseases.

Cardiovascular Research

In cardiovascular research, Methylenetanshinquinone is part of the tanshinones group that has been widely applied in clinical treatments for cardiovascular diseases. Its efficacy in improving blood circulation and its potential in treating coronary heart disease make it a valuable subject of study .

Cancer Treatment

Methylenetanshinquinone, along with other tanshinones, has been explored for its antitumor properties . Studies have shown that it can induce tumor cell apoptosis and inhibit tumor angiogenesis, making it a promising candidate for cancer treatment research .

Traditional Medicine

Traditionally, Methylenetanshinquinone has been used in the treatment of various ailments, including dysmenorrhea , amenorrhea , and hypertension . Its role in traditional medicine continues to be an area of active research, particularly in understanding its mechanism of action and potential therapeutic uses .

Anti-inflammatory Treatments

Research into the anti-inflammatory applications of Methylenetanshinquinone has shown that it is part of the active ingredients in S. miltiorrhiza that contribute to its anti-inflammatory effects. This is particularly relevant in the context of chronic inflammation and autoimmune diseases .

Antioxidant Research

The antioxidant properties of Methylenetanshinquinone are significant, as oxidative stress is a known factor in many chronic diseases. Its ability to scavenge free radicals and protect against oxidative damage is a key area of investigation .

Biosynthesis and Metabolic Engineering

Understanding the biosynthesis of Methylenetanshinquinone is crucial for metabolic engineering efforts aimed at enhancing its production. Research is focused on elucidating the biosynthetic pathways and employing synthetic biology to optimize the yield of this compound in microbial hosts .

Metabolic Engineering Applications

In metabolic engineering, Methylenetanshinquinone is a target for the production of high-value compounds. By manipulating the metabolic pathways in microorganisms, researchers aim to produce Methylenetanshinquinone in a more sustainable and efficient manner, which could lead to its increased availability for pharmaceutical applications .

properties

IUPAC Name

1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFFAXSMLUUJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987017
Record name 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylenetanshinquinone

CAS RN

67656-29-5
Record name Methylenetanshinquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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